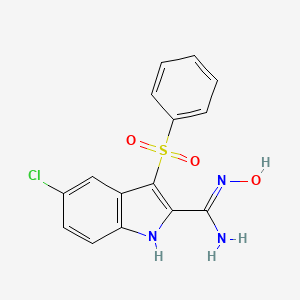
3-(benzenesulfonyl)-5-chloro-N'-hydroxy-1H-indole-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Benzenesulfonyl)-5-chloro-2H-indol-2-ylidene]-N-hydroxymethanediamine is a complex organic compound that features a benzenesulfonyl group, a chloro-substituted indole, and a hydroxymethanediamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Benzenesulfonyl)-5-chloro-2H-indol-2-ylidene]-N-hydroxymethanediamine typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. Benzenesulfonyl chloride can be synthesized by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(Benzenesulfonyl)-5-chloro-2H-indol-2-ylidene]-N-hydroxymethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted indole compounds.
Aplicaciones Científicas De Investigación
1-[3-(Benzenesulfonyl)-5-chloro-2H-indol-2-ylidene]-N-hydroxymethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[3-(Benzenesulfonyl)-5-chloro-2H-indol-2-ylidene]-N-hydroxymethanediamine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The chloro-substituted indole moiety can participate in various biochemical interactions, potentially affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Benzenesulfonyl chloride: A related compound used in the synthesis of sulfonamides and sulfonate esters.
Tosyl chloride (p-toluenesulfonyl chloride): Often preferred due to its solid state at room temperature and ease of handling.
Uniqueness: 1-[3-(Benzenesulfonyl)-5-chloro-2H-indol-2-ylidene]-N-hydroxymethanediamine is unique due to its combination of a benzenesulfonyl group, a chloro-substituted indole, and a hydroxymethanediamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H12ClN3O3S |
|---|---|
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-5-chloro-N'-hydroxy-1H-indole-2-carboximidamide |
InChI |
InChI=1S/C15H12ClN3O3S/c16-9-6-7-12-11(8-9)14(13(18-12)15(17)19-20)23(21,22)10-4-2-1-3-5-10/h1-8,18,20H,(H2,17,19) |
Clave InChI |
BRNVVTBEYLDRQY-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)/C(=N/O)/N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)
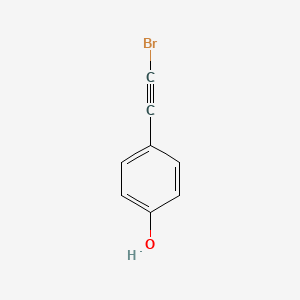
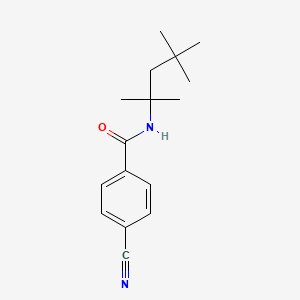
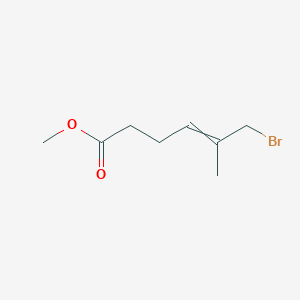

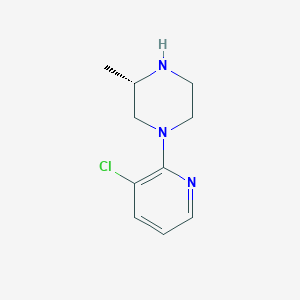
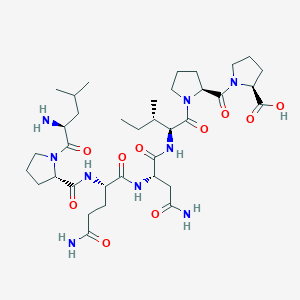
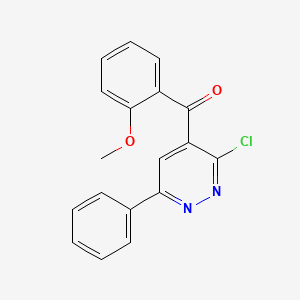
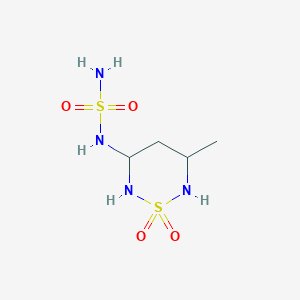

![(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B14201875.png)
